molecular formula C15H19Cl2N3O3 B3910596 N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Cat. No. B3910596
M. Wt: 360.2 g/mol
InChI Key: UHNBEIMUFINLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as DCPA, is a synthetic herbicide that belongs to the chemical family of amides. DCPA is widely used in agriculture to control weeds in various crops such as vegetables, fruits, and ornamentals. It has been used for over 50 years and is considered to be a safe and effective herbicide.

Mechanism of Action

DCPA acts as a selective inhibitor of the enzyme cellulose biosynthesis. It inhibits the formation of cellulose in the cell walls of target plants, which results in the death of the plant. DCPA is effective against a wide range of weeds, including annual grasses and broadleaf weeds.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target organisms such as bees and earthworms. DCPA has been found to have a low potential for bioaccumulation and is not persistent in the environment.

Advantages and Limitations for Lab Experiments

DCPA is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its low toxicity to mammals and its high efficacy against a wide range of weeds. However, its limitations include its potential toxicity to non-target organisms and its potential for groundwater contamination.

Future Directions

There are several future directions for the study of DCPA. One direction is to study its potential for use in integrated weed management strategies. Another direction is to study its effects on soil microorganisms and its potential for soil degradation. Additionally, further studies are needed to evaluate its potential for groundwater contamination and its effects on non-target organisms.
Conclusion:
In conclusion, DCPA is a synthetic herbicide that is widely used in agriculture to control weeds. It has been extensively studied for its herbicidal properties and its effects on the environment. DCPA acts as a selective inhibitor of cellulose biosynthesis and is effective against a wide range of weeds. It has low toxicity to mammals but can be toxic to some non-target organisms. DCPA has several advantages and limitations for laboratory experiments, and there are several future directions for its study.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various studies to understand its mode of action, its effects on non-target organisms, and its potential for groundwater contamination. DCPA has also been used in studies to evaluate its efficacy in controlling weeds in different crops.

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c16-11-3-1-4-12(13(11)17)19-15(22)14(21)18-5-2-6-20-7-9-23-10-8-20/h1,3-4H,2,5-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBEIMUFINLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.